molecular formula C18H21N5O2S B12412126 Dhfr-IN-4

Dhfr-IN-4

Cat. No.: B12412126
M. Wt: 371.5 g/mol
InChI Key: MSIRVCGEZTUEOG-UHFFFAOYSA-N
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Description

Dhfr-IN-4 is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the folate pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate. This compound has shown significant inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2, making it a promising candidate for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dhfr-IN-4 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Dhfr-IN-4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Dhfr-IN-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular metabolism and growth.

    Medicine: Explored as a potential anticancer agent due to its inhibitory activity against key enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Dhfr-IN-4 exerts its effects by inhibiting dihydrofolate reductase, thereby blocking the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides and amino acids essential for cell proliferation. The compound also targets epidermal growth factor receptor and human epidermal growth factor receptor 2, further inhibiting cancer cell growth .

Comparison with Similar Compounds

    Methotrexate: A classical dihydrofolate reductase inhibitor used in cancer therapy.

    Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.

    Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.

Uniqueness of Dhfr-IN-4: this compound stands out due to its broad-spectrum cytotoxic potency against various cancer cell lines and its dual inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2.

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

5-(4-methylphenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide

InChI

InChI=1S/C18H21N5O2S/c1-12-2-4-13(5-3-12)16-14(10-22-6-8-25-9-7-22)20-18-23(16)15(11-26-18)17(24)21-19/h2-5,11H,6-10,19H2,1H3,(H,21,24)

InChI Key

MSIRVCGEZTUEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C3N2C(=CS3)C(=O)NN)CN4CCOCC4

Origin of Product

United States

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